molecular formula C6H13NO5 B8353514 5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

Cat. No.: B8353514
M. Wt: 179.17 g/mol
InChI Key: FFHSAAAKCQFNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetrol

InChI

InChI=1S/C6H13NO5/c7-4-2(9)3(10)5(11)6(4,12)1-8/h2-5,8-12H,1,7H2

InChI Key

FFHSAAAKCQFNFB-UHFFFAOYSA-N

Canonical SMILES

C(C1(C(C(C(C1O)O)O)N)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16 mg of powdery 2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol dissolved in 2 ml of 6N aqueous hydrochloric acid was sealed in an ampoule and then hydrolyzed by heating at 100° C. for 24 hours. At the end of this time, water was added to the hydrolyzate, and the resulting mixture was concentrated to dryness by evaporation under reduced pressure. The residue was again dissolved in water, and the resulting solution was again concentrated to dryness, to remove the hydrochloric acid, and then the resulting residue was dissolved in 20 ml of water and the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide. The solution was passed through 20 ml of Amberlite CG-50 (NH4+) to hold the 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol by adsorption, and the column was washed with 60 ml of deionized water and then eluted with a 0.2N aqueous ammonia solution. The eluate was concentrated by evaporation under reduced pressure, to yield 5 ml of a concentrate. This concentrate was placed on a column packed with 50 ml of Dowex 1X2 (OH-), and the column was washed with 200 ml of deionized water and then eluted with 20% v/v aqueous methanol. The eluate was fractionated in 5 ml portions. Fractions 5-23, which exhibited an inhibitory activity against β-glucosidase were combined and concentrated by evaporation under reduced pressure. The concentrate was lyophilized to give 6.2 mg of 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder having the properties described hereinabove.
Name
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 19.3 mg of trehazolin (prepared as described in Example 1 above) dissolved in 1 ml of 4N aqueous hydrochloric acid was placed in an ampoule and hydrolyzed by heating it at 100° C. for 24 hours. At the end of this time, the reaction mixture was mixed with water and then concentrated to dryness by evaporation under reduced pressure. The residue was again mixed with water and concentrated to dryness by evaporation under reduced pressure, to distill off the hydrochloric acid. The residue from this distillation was dissolved in 20 ml of water, and the pH of the solution was adjusted to a value of 6.0. The resulting solution was passed through a column of 20 ml of Amberlite CG-50 (NH4+)--trade mark--and the column was washed with 60 ml of deionized water and then eluted with 0.2N aqueous ammonia. The eluate was concentrated by evaporation under reduced pressure, and the residue was lyophilized to give 5.1 mg of impure 5-amino-1 -(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder.
Name
trehazolin
Quantity
19.3 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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